
5-Bromo-2-(dimethylamino)pyrimidine
Overview
Description
5-Bromo-2-(dimethylamino)pyrimidine is a chemical compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol . It is also known by other names such as 2-(Dimethylamino)-5-bromopyrimidine and 5-Bromo-N,N-dimethylpyrimidin-2-amine . This compound is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
The synthesis of 5-Bromo-2-(dimethylamino)pyrimidine typically involves the bromination of 2-aminopyrimidine followed by methylation. The process begins by dissolving 2-aminopyrimidine in ice-cold acetic acid and adding liquid bromine dropwise while stirring at room temperature. The reaction mixture is then treated with saturated sodium bicarbonate solution to neutralize the excess acid, followed by extraction with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and purified by column chromatography to obtain 5-bromo-2-aminopyrimidine . This intermediate is then methylated using dimethylamine and methyl iodide in the presence of a polar solvent like dimethyl sulfoxide (DMSO) under ultrasonic conditions to yield this compound .
Chemical Reactions Analysis
5-Bromo-2-(dimethylamino)pyrimidine undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. One of the common reactions is the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds . This reaction is typically carried out under mild conditions with a base such as potassium carbonate in an aqueous or alcoholic solvent . Another reaction is the nucleophilic displacement of the bromine atom with nucleophiles like amines or thiols under microwave irradiation . The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions.
Scientific Research Applications
Pharmaceutical Applications
5-Bromo-2-(dimethylamino)pyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in developing inhibitors for several biological targets:
- Enzyme Inhibitors : The compound is used in synthesizing P38 MAP kinase inhibitors, which are relevant in treating inflammatory diseases and certain cancers. The presence of the bromine atom enhances the compound's reactivity and selectivity towards specific biological targets .
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that modifications to this compound can lead to enhanced activity against various bacterial strains .
- Antiviral and Antidiabetic Activities : Some studies have reported that derivatives of pyrimidine compounds, including those based on this compound, demonstrate antiviral properties and potential antidiabetic effects. These findings suggest that this compound could be pivotal in developing new therapeutic agents .
Synthesis of Novel Compounds
The versatility of this compound as a building block allows for the synthesis of a wide range of novel compounds:
- Pyrimidine Derivatives : The compound can be used to synthesize various pyrimidine derivatives through reactions with different nucleophiles. For instance, it has been reacted with vinamidinium salts to form a series of substituted pyrimidines with potential biological activities .
- Schiff Bases : The synthesis of Schiff bases from this compound has been explored, leading to compounds with diverse biological activities, including anti-inflammatory and antioxidant properties .
Case Studies and Research Findings
Several case studies highlight the efficacy and application potential of this compound:
- Synthesis and Evaluation of Antimicrobial Activity : A study synthesized various derivatives of this compound and evaluated their antimicrobial activities against different pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential as new antimicrobial agents .
- Development of Anticancer Agents : Research focused on modifying this compound to create compounds targeting specific cancer cell lines. These studies showed promising results in inhibiting tumor growth, highlighting the compound's potential in cancer therapy .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-Bromo-2-(dimethylamino)pyrimidine involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it can mimic the natural substrates of enzymes involved in nucleotide metabolism, leading to the inhibition of these enzymes . For example, it can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby preventing the proliferation of cancer cells . Additionally, it can interact with viral polymerases, inhibiting the replication of viral genomes and thus exhibiting antiviral activity .
Comparison with Similar Compounds
5-Bromo-2-(dimethylamino)pyrimidine can be compared with other similar compounds such as 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine and 2-(Dimethylamino)-5-bromopyrimidine . These compounds share a similar pyrimidine core structure but differ in the substituents attached to the ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity. For instance, the chloro derivative may exhibit different reactivity in nucleophilic substitution reactions compared to the bromo derivative . The unique combination of the bromine and dimethylamino groups in this compound makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Biological Activity
5-Bromo-2-(dimethylamino)pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to the pyrimidine family, characterized by its six-membered aromatic ring containing nitrogen atoms. The synthesis of this compound typically involves halogenation and amination reactions, which allow for the introduction of the bromine and dimethylamino groups at specific positions on the pyrimidine ring.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans .
Compound | Activity Type | Target Organism | Inhibition Rate |
---|---|---|---|
This compound | Antibacterial | E. coli | Not specified |
Related pyrimidines | Antifungal | C. albicans | High |
2. Anticancer Properties
Pyrimidine derivatives are also recognized for their anticancer potential. In vitro studies have demonstrated that certain analogs possess cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. For example, a related compound showed an IC50 value of 0.12 µM against MCF-7 cells, indicating potent anticancer activity .
3. Anti-inflammatory and Analgesic Effects
This compound has been implicated in anti-inflammatory pathways. Compounds with similar structures have shown effectiveness in reducing inflammation markers in vitro, suggesting potential use in treating inflammatory diseases .
4. Neuropharmacological Effects
Emerging studies suggest that pyrimidines may also exhibit neuroprotective properties. For instance, certain derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's .
Case Studies
Several studies highlight the biological efficacy of this compound and its derivatives:
- Antimicrobial Evaluation : A study assessed the antimicrobial activity of various substituted pyrimidines against multiple microbial strains, revealing that some derivatives displayed remarkable inhibition rates compared to standard antibiotics .
- Cytotoxicity Testing : In a cytotoxicity assay involving HepG2 liver cancer cells, compounds structurally related to this compound exhibited significant cell death at concentrations as low as 10 µM .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-Bromo-2-(dimethylamino)pyrimidine and validate its purity?
- Methodology : Use nucleophilic aromatic substitution (SNAr) reactions, substituting bromine or chlorine atoms in pyrimidine derivatives with dimethylamine. For example, reacting 5-Bromo-2-chloropyrimidine (CAS 57054-86-1) with dimethylamine under controlled temperature (40–60°C) in anhydrous solvents like THF or DMF . Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (compare peaks to reference spectra in CCl₄ or CS₂ matrices) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology : Combine spectral and chromatographic methods:
- NMR : Assign peaks using DEPT-135 and HSQC to distinguish NH/CH₃ groups and verify substitution patterns .
- Mass Spectrometry (HRMS) : Confirm molecular weight (C₆H₈BrN₃, theoretical MW: 215.04) and isotopic patterns for bromine .
- Elemental Analysis : Validate empirical formula (e.g., %C: 33.37, %H: 3.74, %N: 19.44) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies:
- Store samples at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (stress conditions) for 1–6 months. Monitor degradation via TLC or HPLC, focusing on bromine displacement or dimethylamino group oxidation .
Advanced Research Questions
Q. How can regioselectivity challenges in substitution reactions involving this compound be addressed?
- Methodology : Use computational tools (DFT calculations) to predict reactive sites. For example, the electron-donating dimethylamino group at position 2 directs electrophilic attacks to position 5 (bromine site). Validate experimentally by tracking reaction intermediates via LC-MS .
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Perform density functional theory (DFT) simulations to calculate Fukui indices for electrophilic/nucleophilic sites. Compare with experimental Suzuki-Miyaura coupling yields (e.g., using Pd(PPh₃)₄ catalyst) to refine computational models .
Q. How can conflicting spectral data (e.g., NMR shifts) from different sources be resolved?
- Methodology : Cross-validate using multiple techniques:
- Compare experimental NMR data (e.g., δ 8.2 ppm for pyrimidine protons) with reference spectra of analogous compounds (e.g., 5-Bromo-2-hydroxypyrimidine, δ 7.9–8.3 ppm) .
- Use X-ray crystallography to resolve ambiguities in molecular geometry .
Q. What catalytic systems enhance functionalization of this compound for medicinal chemistry applications?
- Methodology : Screen transition-metal catalysts (e.g., CuI for Ullmann coupling or PdCl₂ for Buchwald-Hartwig amination). Optimize ligand systems (e.g., BINAP) to improve yields in C–N bond formation .
Q. How can researchers assess the biological activity of derivatives without commercial bioactivity data?
- Methodology : Perform in vitro assays targeting pyrimidine-dependent enzymes (e.g., thymidylate synthase). Use structure-activity relationship (SAR) models to correlate substituent effects (e.g., bromine vs. methoxy groups) with inhibitory activity .
Q. What experimental designs mitigate challenges in scaling up reactions involving this compound?
- Methodology : Use flow chemistry for safer handling of reactive intermediates. Compare batch vs. continuous flow synthesis yields and purity, focusing on exothermic side reactions (e.g., bromine displacement) .
Q. How can theoretical frameworks guide mechanistic studies of dimethylamino group reactions?
- Methodology : Apply Curtin-Hammett principles to analyze kinetic vs. thermodynamic control in substitution reactions. Use isotopic labeling (e.g., ¹⁵N-dimethylamine) to track reaction pathways via MS/MS fragmentation .
Q. Key Considerations
- Safety : Handle with PPE (gloves, goggles) due to acute toxicity (H302: harmful if swallowed) .
- Data Validation : Independently confirm compound identity (e.g., via melting point comparison: 5-Bromo-2-hydroxypyrimidine melts at ~230°C) .
- Theoretical Integration : Link experimental findings to reaction mechanisms (e.g., SNAr vs. radical pathways) to refine synthetic protocols .
Properties
IUPAC Name |
5-bromo-N,N-dimethylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-10(2)6-8-3-5(7)4-9-6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMYGNLCILQUMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508471 | |
Record name | 5-Bromo-N,N-dimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38696-21-8 | |
Record name | 5-Bromo-N,N-dimethyl-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38696-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N,N-dimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(dimethylamino)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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